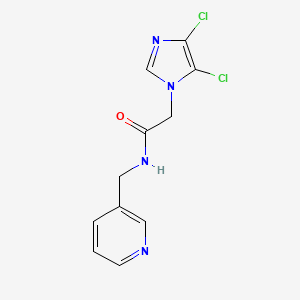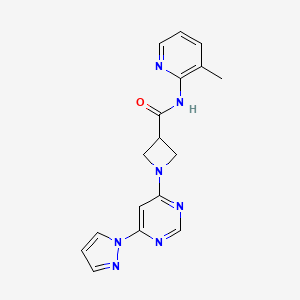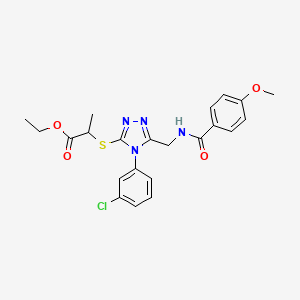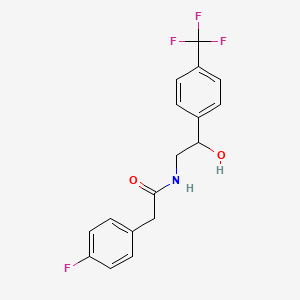
1-((1R,3s)-adamantan-1-yl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,3s)-adamantan-1-yl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Memantine, and it is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in neuronal signaling and plasticity. Memantine has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Methods have been developed for the synthesis of N,N′-disubstituted ureas containing an adamantane fragment. These ureas have been synthesized with varying yields and involve complex chemical processes (Danilov, Burmistrov, & Butov, 2020).
- Properties of Adamantyl Derivatives : Adamantane derivatives exhibit unique chemical properties due to the adamantane moiety, which influence their reactivity and potential applications in various fields of chemistry and pharmacology (El-Emam et al., 2020).
Pharmacological Applications
- Inhibitors of Soluble Epoxide Hydrolase (sEH) : Some adamantane derivatives have been found to inhibit human soluble epoxide hydrolase, an enzyme involved in various physiological processes. This inhibition has implications in the treatment of diseases such as hypertension and inflammation (Rose et al., 2010).
- Potential Antitumor Activities : Certain adamantane derivatives have been explored for their antitumor activities, indicating their potential in the development of new cancer therapies (Ch Hu et al., 2018).
Structural Analysis and Molecular Docking
- Crystal Structure Analysis : Studies on the crystal structures of adamantane derivatives provide insights into their molecular configurations, which is crucial for understanding their reactivity and interactions with biological targets (Al-Wahaibi et al., 2018).
- Molecular Docking Studies : Molecular docking studies are essential to predict the interaction of adamantane derivatives with various biological targets, helping in the design of new drugs with improved efficacy (Peroković et al., 2013).
Broad Spectrum of Applications
- Antimicrobial and Anti-Proliferative Activities : Some adamantane derivatives have shown significant antimicrobial and anti-proliferative activities against various pathogens and tumor cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
- Anion Binding Properties : Adamantane bisurea derivatives have been studied for their ability to bind anions, which is important in the field of supramolecular chemistry and for the development of new sensors and separation materials (Blažek et al., 2013).
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-25-18-5-3-4-17(9-18)19(26-2)13-22-20(24)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16,19H,6-8,10-13H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPMJMJFYFTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate](/img/structure/B2703948.png)


![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)
![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2703953.png)


![2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2703957.png)
![[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2703960.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2703962.png)

![N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703965.png)
